molecular formula C11H13F3N2O3 B6602986 tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate CAS No. 2102409-01-6

tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate

Cat. No. B6602986
CAS RN: 2102409-01-6
M. Wt: 278.23 g/mol
InChI Key: HDRYQJMHUYHQJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate (TNTC) is a small molecule compound with a wide range of applications in the field of synthetic organic chemistry. TNTC is a versatile reagent and has been used in a number of synthetic processes for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fine chemicals. TNTC is a relatively new reagent and has recently been used in a number of scientific research applications.

Scientific Research Applications

Tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate has been used in a number of scientific research applications. It has been used as a catalyst in the synthesis of polymers, as a reagent in the synthesis of pharmaceuticals and agrochemicals, and as a ligand in the synthesis of metal complexes. This compound has also been used in the synthesis of novel materials, such as polymeric nanoparticles, for use in drug delivery and tissue engineering applications.

Mechanism of Action

Tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate has been found to act as a Lewis acid in the presence of Lewis bases, and as a Brønsted acid in the presence of Brønsted bases. It is also a strong hydrogen bond acceptor and can form hydrogen bonds with a variety of substrates. This compound can also act as a Lewis base, forming hydrogen bonds with Lewis acids.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of enzymes involved in the biosynthesis of steroids. This compound has also been found to have anti-inflammatory and anti-cancer effects, as well as to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate has a number of advantages for use in laboratory experiments. It is a highly reactive reagent and can be used in a wide range of synthetic processes. It is also relatively inexpensive and can be easily synthesized. However, this compound can be toxic and should be handled with care.

Future Directions

There are a number of potential future directions for the use of tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate in scientific research applications. This compound could be used as a catalyst in the synthesis of polymers for use in drug delivery and tissue engineering applications. It could also be used in the synthesis of novel materials for use in energy storage and conversion applications. Additionally, this compound could be used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Finally, this compound could be used as a ligand in the synthesis of metal complexes for use in catalysis and other applications.

Synthesis Methods

Tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate can be synthesized in a two-step process. The first step involves the reaction of tert-butyl bromide with 4-(trifluoromethoxy)pyridine in the presence of a base such as sodium hydroxide. The second step involves the reaction of the intermediate with carbamic acid chloride in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction yields this compound in high yields.

properties

IUPAC Name

tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O3/c1-10(2,3)19-9(17)16-8-6-7(4-5-15-8)18-11(12,13)14/h4-6H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRYQJMHUYHQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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